molecular formula C17H13ClN2O2 B3016194 (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide CAS No. 885292-33-1

(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide

Cat. No.: B3016194
CAS No.: 885292-33-1
M. Wt: 312.75
InChI Key: PTJADSTWYHFSBY-UHFFFAOYSA-N
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Description

(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Tikhomolova, Grinev, and Yegorova (2023) detailed the one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, including compounds structurally similar to "(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide." The synthesis involves the use of 5-(4-chlorophenyl)furan-2(3H)-one, showcasing the method's efficiency, high yield, and easy purification process (Tikhomolova, Grinev, & Yegorova, 2023).

Molecular Interactions and Binding Affinities

  • Laughton et al. (1995) conducted a crystallographic and spectroscopic study on the complex between DNA and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. This research is relevant for understanding the binding affinities and structural compatibility of furan derivatives with biomolecules, which could inform drug design involving "this compound" (Laughton et al., 1995).

Polymer Synthesis

  • Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, presenting an eco-friendly alternative to traditional petrochemical-based polymers. This study underscores the potential of furan derivatives for producing sustainable materials with applications in high-performance material sectors (Jiang et al., 2015).

Antiprotozoal Activity

  • Das and Boykin (1977) synthesized and evaluated the antiprotozoal activity of substituted 2,5-bis(4-guanylphenyl)furans, demonstrating the potential biomedical applications of furan derivatives in developing treatments against protozoal infections (Das & Boykin, 1977).

Herbicidal Activity

  • Wang, Li, Li, and Huang (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, displaying significant herbicidal activities. This indicates the potential agricultural applications of compounds like "this compound" in developing new herbicides (Wang, Li, Li, & Huang, 2004).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-13-3-1-11(2-4-13)16-8-7-15(22-16)9-12(10-19)17(21)20-14-5-6-14/h1-4,7-9,14H,5-6H2,(H,20,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADSTWYHFSBY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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